3-[(4-chlorobenzyl)oxy]-2-methyl-4H-pyran-4-one
Description
Properties
IUPAC Name |
3-[(4-chlorophenyl)methoxy]-2-methylpyran-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO3/c1-9-13(12(15)6-7-16-9)17-8-10-2-4-11(14)5-3-10/h2-7H,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEYPWNBUBMDSSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C=CO1)OCC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-[(4-chlorobenzyl)oxy]-2-methyl-4H-pyran-4-one is a compound of significant interest due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The compound features a chromone core , characterized by a six-membered benzene ring fused to a five-membered oxygen-containing heterocyclic ring (pyran-4-one). The presence of a 4-chlorobenzyl group at the third position and a methyl group at the second position enhances its reactivity and biological potential. The chlorine atom contributes an electron-withdrawing effect, which can influence the compound's interaction with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity : The compound has demonstrated the ability to disrupt bacterial cell membranes and inhibit essential enzymes, contributing to its antimicrobial properties.
- Anticancer Properties : Preliminary studies suggest that it may inhibit cancer cell proliferation, potentially through the modulation of signaling pathways involved in cell growth and apoptosis .
- Enzyme Inhibition : It has been shown to inhibit lipoxygenase, an enzyme involved in inflammatory processes, indicating potential anti-inflammatory effects.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various pathogens. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungi.
| Pathogen Type | Activity Level |
|---|---|
| Gram-positive Bacteria | Moderate to High |
| Gram-negative Bacteria | Moderate |
| Fungi | Moderate |
Anticancer Activity
In vitro assays have revealed that this compound can inhibit the growth of several cancer cell lines. For instance, it has shown promising results against breast cancer and colon cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .
Case Studies
- Antimicrobial Efficacy : A study evaluated the compound's effectiveness against Staphylococcus aureus and Escherichia coli, showing inhibition zones that suggest significant antimicrobial activity.
- Anticancer Potential : Another investigation assessed its effects on MCF-7 breast cancer cells, revealing a dose-dependent decrease in cell viability, indicating its potential as an anticancer agent.
Safety and Toxicology
Toxicological assessments are crucial for understanding the safety profile of this compound. Current data suggest that it is not genotoxic and exhibits a favorable safety margin in repeated dose toxicity studies. The no-observed-adverse-effect level (NOAEL) has been established at 500 mg/kg/day based on analogs studied for safety evaluations .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Electronic Effects
Compound 3: 3-(Benzyloxy)-2-methyl-4H-pyran-4-one
- Molecular Formula : C₁₃H₁₂O₃ (MW: 216.23 g/mol).
- Key Difference : Lacks the 4-chloro substituent on the benzyl group.
- IR spectra of similar pyranones show carbonyl stretches near 1700 cm⁻¹, which may shift slightly with chloro substitution due to increased electron withdrawal .
5-[(2-Chlorobenzyl)oxy]-2-{[4-(2-fluorophenyl)piperazinyl]methyl}-4H-pyran-4-one
- Molecular Formula : C₂₄H₂₁ClFN₃O₃ (MW: 477.90 g/mol).
- Key Difference: Chlorine is at the 2-position of the benzyl group, and a fluorophenyl-piperazinyl group is introduced at position 2 of the pyranone.
- Impact : The 2-chloro substituent may sterically hinder interactions compared to the 4-chloro isomer. The fluorophenyl-piperazinyl group introduces basic nitrogen atoms, enhancing solubility in acidic media .
Core Structural Modifications
3-(4-Methoxybenzoyl)-7-methyl-3,4-dihydro-2H-pyrano[4,3-b]pyran-5-one (8b)
- Molecular Formula : C₁₇H₁₆O₅ (MW: 300.30 g/mol).
- Key Difference: Contains a dihydro-pyrano ring fused to the pyranone, with a methoxybenzoyl group.
- The methoxy group is less electron-withdrawing than chlorine, leading to weaker stabilization of the carbonyl group (IR: 1704 cm⁻¹) .
3-(4-Chlorobenzylidene)chroman-4-one
- Molecular Formula : C₁₆H₁₁ClO₂ (MW: 270.71 g/mol).
- Key Difference: Chromanone (benzopyranone) core with a 4-chlorobenzylidene substituent.
- Impact: The fused benzene ring increases conjugation, altering UV absorption properties. The chlorobenzylidene group may enhance electrophilicity compared to the pyranone analog .
Functional Group Variations
2-(3-(4-Cyclohexylphenyl)...-4H-pyran-4-one (1l)
- Molecular Formula : C₂₀H₂₂O₄ (MW: 326.39 g/mol).
- Key Difference : Features a cyclohexylphenyl group and a hydroxy substituent.
- Impact : The bulky cyclohexylphenyl group may reduce membrane permeability but improve binding to hydrophobic targets. The hydroxy group enables hydrogen bonding, unlike the ether-linked chlorobenzyloxy group in the target compound .
Data Tables
Table 1: Structural and Physicochemical Comparison
Q & A
Q. What are the standard synthetic routes for 3-[(4-chlorobenzyl)oxy]-2-methyl-4H-pyran-4-one, and how can reaction efficiency be optimized?
Methodological Answer: A common approach involves nucleophilic substitution under basic conditions. For example, 2-methyl-4H-pyran-4-one derivatives can be reacted with 4-chlorobenzyl chloride in the presence of anhydrous potassium carbonate (K₂CO₃) as a base in ethanol under reflux (6–8 hours). Reaction progress is monitored via TLC or HPLC, and the product is isolated via precipitation in cold water followed by recrystallization from ethanol . Optimization may involve adjusting stoichiometry (e.g., excess 4-chlorobenzyl chloride), solvent polarity, or microwave-assisted synthesis to reduce reaction time.
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?
Methodological Answer:
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., pyranone ring protons at δ 6.2–6.8 ppm, chlorobenzyl aromatic protons at δ 7.3–7.5 ppm).
- HRMS (ESI-TOF) : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z calculated for C₁₃H₁₁ClO₃: 250.0398).
- IR Spectroscopy : Identify carbonyl (C=O) stretches (~1640–1680 cm⁻¹) and ether (C-O-C) linkages (~1200–1250 cm⁻¹).
Discrepancies in spectral data should prompt purity checks (HPLC) or alternative derivatization (e.g., acetylation for hydroxyl groups) .
Q. How can researchers assess the hydrolytic stability of this compound under varying pH conditions?
Methodological Answer: Design accelerated stability studies:
- Prepare solutions in buffers (pH 1–13) and incubate at 25°C/40°C.
- Monitor degradation via HPLC at intervals (0, 1, 3, 7 days).
- Identify degradation products using LC-MS.
The chlorobenzyl ether linkage is prone to hydrolysis under strongly acidic/basic conditions. Stability is enhanced in neutral pH, requiring inert storage (argon atmosphere, desiccants) .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the antibacterial activity of this compound derivatives?
Methodological Answer:
- Bacterial Strains : Use gram-negative (E. coli, Proteus vulgaris) and gram-positive (Bacillus subtilis) models.
- MIC Determination : Employ broth microdilution (concentration range: 1–256 µg/mL) with resazurin viability staining.
- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., substituent variations on the pyranone or chlorobenzyl group) and compare inhibition zones. For example, electron-withdrawing groups (e.g., nitro) on the benzyl ring enhance activity against E. coli .
- Controls : Include standard antibiotics (e.g., ciprofloxacin) and solvent-only controls.
Q. How should researchers resolve contradictions in reported spectral data for this compound derivatives?
Methodological Answer:
- Validation : Reproduce synthesis and characterization under standardized conditions.
- Advanced Techniques : Use X-ray crystallography (if crystals are obtainable) to unambiguously confirm molecular geometry. For example, single-crystal XRD can resolve ambiguities in stereochemistry or bond angles .
- Collaborative Analysis : Cross-reference data with computational methods (e.g., DFT calculations for NMR chemical shifts) .
Q. What strategies can be employed to study the metabolic fate of this compound in biological systems?
Methodological Answer:
- In Vitro Metabolism : Incubate the compound with liver microsomes (human/rat) and identify phase I/II metabolites via LC-HRMS.
- Isotopic Labeling : Synthesize deuterated analogs to trace metabolic pathways (e.g., oxidation of the pyranone ring).
- In Silico Prediction : Use software (e.g., MetaSite) to predict cytochrome P450-mediated modifications .
Key Considerations for Researchers
- Purity Assurance : Always validate compound purity (>95%) via HPLC before biological testing.
- Data Reproducibility : Document reaction conditions (e.g., solvent grade, temperature ramps) meticulously.
- Ethical Compliance : Adhere to institutional biosafety protocols when handling bacterial cultures.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
